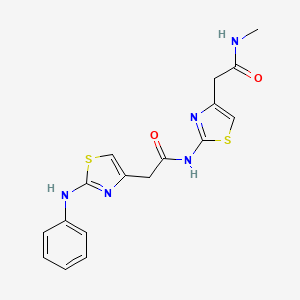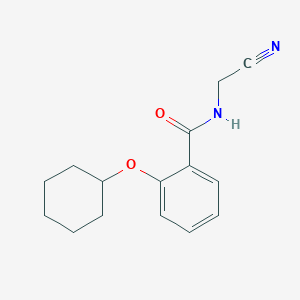
N-(Cyanomethyl)-2-cyclohexyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Cyanomethyl)-2-cyclohexyloxybenzamide” is a compound that contains a cyanomethyl group (N≡CCH2–), a type of nitrile group . The cyanomethyl group is attached to a benzamide moiety, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyanomethyl groups can be introduced into molecules using cyanomethyl salts of pyridine and analogous isoquinolines .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The cyanomethyl group can participate in various chemical reactions. For example, it can be used in the synthesis of annulated heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Cyanoacetamide derivatives serve as privileged structures and play a crucial role in heterocyclic synthesis. Researchers utilize them extensively as reactants due to the suitable positioning of the carbonyl and cyano functions. The active hydrogen on C-2 of these compounds participates in various condensation and substitution reactions. Additionally, their diverse biological activities have drawn attention from biochemists. These derivatives can be synthesized through methods such as direct treatment of amines with alkyl cyanoacetates .
Biologically Active Novel Heterocyclic Moieties
The chemical reactivity and reactions of cyanoacetamide derivatives lead to the formation of novel heterocyclic moieties. These compounds have potential applications as chemotherapeutic agents. Researchers explore their utility in building various organic heterocycles, emphasizing their role in drug discovery and development .
Nitrogen Atom Deletion Reagent
In recent research, an anomeric N-pivaloyloxy-N-alkoxyamide amide has been used as a “nitrogen-deleting” reagent. This elegant method allows for the “skeletal editing” of organic molecules by selectively removing nitrogen atoms. Such reagents hold promise for synthetic chemistry and structural modifications .
Cyanide Sensing in Aqueous Media
The addition of α-cyanomethyl pyridine to naphthalimide via trifluoromethyl-directed CH functionalization enables cyanide sensing in aqueous environments. This application has implications for environmental monitoring and safety.
Treatment Indicator Chemicals in Wastewater Analysis
Researchers have studied the removal efficacy of conventional and intensified treatment wetland designs using treatment indicator chemicals. These include caffeine, ibuprofen, naproxen, benzotriazole, diclofenac, acesulfame, and carbamazepine. The compound “AKOS016937974” could potentially contribute to such studies .
Synthesis of Trifluoromethyl N,N-Aminals
The compound has been involved in the synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles using a plasma flow microreactor. This application highlights its versatility in organic synthesis.
Safety and Hazards
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-cyclohexyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBNUQMRBDDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-cyclohexyloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

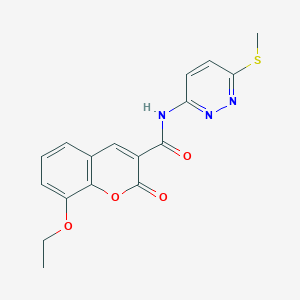
![N-(5-chloro-2-methoxyphenyl)-2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)acetamide](/img/structure/B2587373.png)
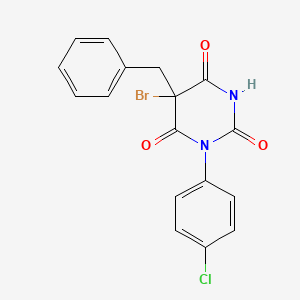
![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate](/img/structure/B2587378.png)
![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)

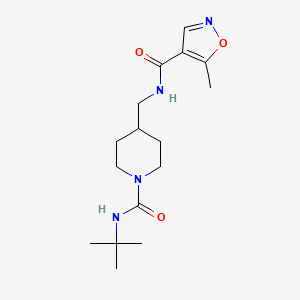
![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2587387.png)
